4,4'-Difluorochalcone
Overview
Description
Synthesis Analysis
The synthesis of fluorinated chalcones, including compounds similar to 4,4'-Difluorochalcone, typically involves electrophilic substitution reactions or Claisen-Schmidt condensations. A study by Prakash et al. (2012) on trifluoromethylated dihydrochalcones showcases superacid catalyzed electrophilic substitution using trifluorocrotonic acids, which could be analogous to methods used for difluorochalcone synthesis (Prakash et al., 2012). Additionally, Narender et al. (2011) demonstrated the synthesis of 3′-acetyl-4′-hydroxychalcones through a regioselective Claisen-Schmidt condensation, a method potentially applicable to 4,4'-Difluorochalcone synthesis (Narender et al., 2011).
Molecular Structure Analysis
The molecular structure and conformation of fluorinated compounds, including chalcones, have been extensively studied. Giricheva et al. (2004) investigated the molecular structures of difluoroanisoles, providing insights into how fluorine substitutions can affect molecular geometry and electron distribution, which is relevant for understanding the structural aspects of 4,4'-Difluorochalcone (Giricheva et al., 2004).
Chemical Reactions and Properties
Fluorinated chalcones participate in a variety of chemical reactions due to their active α,β-unsaturated ketone system. Borodina et al. (2015) explored reactions of polyfluorochalcones with phenylenediamines, indicating potential pathways for modifying 4,4'-Difluorochalcone to yield novel compounds (Borodina et al., 2015).
Physical Properties Analysis
The physical properties of fluorinated chalcones, such as solubility, melting point, and crystallinity, can significantly differ from their non-fluorinated counterparts due to the presence of fluorine atoms. The study of molecular structures and conformations by Giricheva et al. (2004) provides a basis for predicting the physical properties of 4,4'-Difluorochalcone, including its behavior in various solvents and under different temperature conditions (Giricheva et al., 2004).
Chemical Properties Analysis
The chemical properties of 4,4'-Difluorochalcone, such as reactivity, stability, and potential for further functionalization, are influenced by its fluorinated structure. The work of Elsheimer et al. (1996) on difluorodienes and difluorocarbene reactions offers insight into the reactivity of fluorinated carbon centers, which is relevant for understanding the chemical behavior of 4,4'-Difluorochalcone (Elsheimer et al., 1996).
Scientific Research Applications
1. Synthesis of Quasi-Two-Dimensional Charge-Transfer Chromophore Containing Main-Chain Polymers
- Summary of Application : 4,4’-Difluorochalcone is utilized in the synthesis of a quasi-two-dimensional charge-transfer chromophore containing main-chain polymers .
- Results or Outcomes : This application enhances the mechanical and thermal properties of the polymers, while retaining optical transparency and Non-Linear Optical (NLO) effects, when compared to single-crystal chalcone chromophores .
2. Pharmacotherapeutics Applications
- Summary of Application : Chalcones, including 4,4’-Difluorochalcone, have demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties .
- Results or Outcomes : The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties, including inhibitory activity on enzymes, anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, antiprotozoal, and anti-filarial activity .
Safety And Hazards
properties
IUPAC Name |
(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBVDMNDUOURGI-XCVCLJGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Difluorochalcone | |
CAS RN |
2805-56-3 | |
Record name | 2805-56-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Difluorochalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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